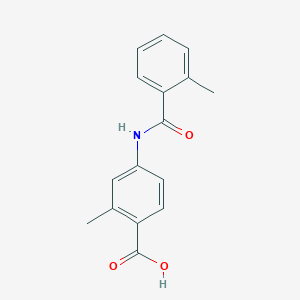

2-メチル-4-(2-メチルベンゾイルアミド)安息香酸

概要

説明

2-Methyl-4-(2-methylbenzamido)benzoic acid is an organic compound with the molecular formula C16H15NO3. It is a synthetic drug known for its oxidizing properties and is primarily used as an intermediate in the synthesis of various medicines, dyes, and pesticides . The compound is characterized by its white to off-white crystalline solid form and is relatively insoluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide .

科学的研究の応用

2-Methyl-4-(2-methylbenzamido)benzoic acid has a wide range of applications in scientific research:

準備方法

Synthetic Routes and Reaction Conditions

2-Methyl-4-(2-methylbenzamido)benzoic acid can be synthesized through a multi-step process involving the reaction of 4-amino-2-methylbenzoic acid with o-toluoyl chloride. The general synthetic route is as follows :

Step 1: 4-Amino-2-methylbenzoic acid is reacted with o-toluoyl chloride in the presence of a base such as pyridine to form the corresponding amide.

Step 2: The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product, 2-Methyl-4-(2-methylbenzamido)benzoic acid.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-4-(2-methylbenzamido)benzoic acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

2-Methyl-4-(2-methylbenzamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carboxylic acid functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or esters.

作用機序

The mechanism of action of 2-Methyl-4-(2-methylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

- 4-(2-Methylbenzamido)benzoic acid

- 2-Methyl-4-(2-methylbenzoylamino)benzoic acid

- 2-Methyl-4-(2-methyl-benzoylamino)-benzoic acid

Uniqueness

2-Methyl-4-(2-methylbenzamido)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and industrial chemicals sets it apart from other similar compounds .

生物活性

2-Methyl-4-(2-methylbenzamido)benzoic acid, a synthetic compound, is recognized for its potential biological activities, particularly in medicinal chemistry. This compound serves as an intermediate in the synthesis of various pharmacologically active substances, which may include agents with vasopressin antagonistic properties and anticancer activities. Understanding its biological activity is crucial for developing novel therapeutic agents.

Chemical Structure and Properties

The chemical formula of 2-Methyl-4-(2-methylbenzamido)benzoic acid is C₁₆H₁₅N₁O₃, and it features a benzoic acid core substituted with a methyl group and a 2-methylbenzamide moiety. Its structure can be represented as follows:

Anticancer Properties

Research indicates that 2-Methyl-4-(2-methylbenzamido)benzoic acid exhibits notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been linked to the inhibition of the PI3K/Akt signaling pathway, which plays a significant role in cancer cell growth and survival .

The mechanism underlying the biological activity of 2-Methyl-4-(2-methylbenzamido)benzoic acid involves several molecular interactions:

- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes that are crucial for cancer cell proliferation.

- Induction of Apoptosis : The compound promotes programmed cell death through mitochondrial pathways, leading to reduced viability of cancer cells .

Proteostasis Network Modulation

Recent studies have also explored the effects of this compound on the proteostasis network, which is essential for maintaining cellular protein homeostasis. It has been shown to enhance the activity of proteasomal and autophagic pathways, suggesting its potential as an anti-aging agent or in the treatment of age-related diseases .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of various benzoic acid derivatives, including 2-Methyl-4-(2-methylbenzamido)benzoic acid, on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for further development into anticancer drugs .

Evaluation of Proteostasis Modulation

Another research effort focused on evaluating how 2-Methyl-4-(2-methylbenzamido)benzoic acid affects proteostasis. It was found to activate chymotrypsin-like enzymatic activities, which are critical for protein degradation pathways. This suggests that the compound may help counteract age-related declines in cellular protein management systems .

Data Table: Biological Activities

特性

IUPAC Name |

2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16(19)20)11(2)9-12/h3-9H,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGSVQLCVULXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649002 | |

| Record name | 2-Methyl-4-(2-methylbenzamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317374-08-6 | |

| Record name | 4-(2-Methylbenzoylamino)-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317374-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(2-methylbenzamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What are the key structural features of 2-Methyl-4-(2-methylbenzamido)benzoic acid?

A1: This compound exhibits a non-planar structure. The two benzene rings within the molecule are not coplanar, showing a dihedral angle of 82.4° []. This non-planarity is likely due to steric hindrance from the methyl substituents. Additionally, the crystal structure is stabilized by intermolecular hydrogen bonds. N—H⋯O hydrogen bonds form chains along the b-axis, and pairs of O—H⋯O hydrogen bonds create dimers through interactions between carboxylic acid groups of neighboring molecules [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。